(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a chroman ring. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The azetidine ring is a four-membered cyclic amine, and the chroman ring is a bicyclic compound consisting of a benzene ring fused to a heterocyclic three-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole, azetidine, and chroman rings. The exact structure would depend on the specific substituents and their positions on these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole, azetidine, and chroman rings. For example, 1,2,4-triazoles can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its ability to form hydrogen bonds, which could influence its solubility and stability .Scientific Research Applications
Catalytic Applications and Synthetic Methodologies
A study by Ozcubukcu et al. (2009) highlighted a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on a tris(triazolyl)methanol-Cu(I) structure, which is relevant due to the triazolyl component similar to the query compound. This catalyst demonstrated effectiveness in facilitating cycloaddition reactions under water or neat conditions, with low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This process showcases a novel approach to heterocyclic compound synthesis, demonstrating the potential utility of triazole derivatives in synthetic chemistry (Moreno-Fuquen et al., 2019).
Biological Activity Evaluation
Dong et al. (2017) synthesized novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity against human leukemia and hepatoma cells. Some compounds exhibited high efficiency, indicating the therapeutic potential of triazole derivatives in cancer treatment (Dong et al., 2017).
Wang et al. (2008) developed an enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of azetidinone derivatives in achieving high enantioselectivity in synthetic reactions (Wang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve further exploration of the biological activity of this compound, as well as the development of new synthetic methods for its preparation . Additionally, the structure of this compound could be modified to improve its properties or to create new compounds with different activities .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPZSOOEYOPPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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